BenchChemオンラインストアへようこそ!

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine

medicinal chemistry scaffold topology conformational analysis

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine is a secondary amine building block (molecular formula C13H13ClN2, MW 232.71 g/mol ) belonging to the arylpyridylmethylamine class, recognized as a privileged scaffold in drug discovery. Its defining structural feature is a direct C–C biaryl bond between the 3-chlorophenyl group and the pyridine 5-position, with an N-methylaminomethyl substituent at the pyridine 3-position.

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 1602187-16-5
Cat. No. B1411974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine
CAS1602187-16-5
Molecular FormulaC13H13ClN2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CN=C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H13ClN2/c1-15-7-10-5-12(9-16-8-10)11-3-2-4-13(14)6-11/h2-6,8-9,15H,7H2,1H3
InChIKeySSFZSHUXDLFEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine (CAS 1602187-16-5): Structural Identity, Procurement Specifications, and Comparator Landscape


[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine is a secondary amine building block (molecular formula C13H13ClN2, MW 232.71 g/mol ) belonging to the arylpyridylmethylamine class, recognized as a privileged scaffold in drug discovery [1]. Its defining structural feature is a direct C–C biaryl bond between the 3-chlorophenyl group and the pyridine 5-position, with an N-methylaminomethyl substituent at the pyridine 3-position. This topology distinguishes it from regioisomeric benzylamine variants and primary amine analogs that share the same molecular formula or core. The compound serves as a versatile intermediate for constructing PDE4 inhibitor chemotypes [2] and as a methylamine comparator for SAR exploration around LSD1-targeting cyclopropylamine derivatives [3].

Why Close Analogs of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine Cannot Be Interchanged Without Risk in Drug Discovery Programs


Arylpyridylmethylamines with identical molecular formulas (C13H13ClN2) can exhibit fundamentally different molecular recognition profiles depending on connectivity. The target compound's direct 5-(3-chlorophenyl)-pyridine biaryl topology positions the chlorine substituent in a spatially distinct vector compared to benzylic regioisomers such as (3-chloro-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-53-2), where a methylene spacer alters both the conformational ensemble and the angular relationship between the aromatic rings [1]. Furthermore, the N-methyl secondary amine in the target compound reduces hydrogen-bond donor count relative to the primary amine analog (5-(3-chlorophenyl)pyridin-3-yl)methanamine (CAS 1356110-67-2), impacting lipophilicity, passive permeability, and metabolic N-dealkylation susceptibility . In PDE4 inhibitor programs, the 5-(3-chlorophenyl)pyridine scaffold—for which this compound is a direct synthetic entry point—has yielded clinical candidate molecules, whereas analogous benzylamine-linked scaffolds demonstrate divergent SAR [2]. These cumulative topological, physicochemical, and pharmacophoric differences mean that substituting any close analog without explicit re-validation of target engagement, selectivity, and ADME parameters introduces material scientific risk.

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine: Quantitative Differentiation Evidence Against Four Structural Comparators


Biaryl vs. Benzylic Connectivity: Conformational and Pharmacophoric Divergence Within C13H13ClN2 Isomers

The target compound features a direct C–C bond between the 3-chlorophenyl ring and the pyridine 5-position, creating a conjugated biaryl system with restricted rotation (estimated rotational barrier >2 kcal/mol for ortho-substituted biaryls). In contrast, the comparator (3-chloro-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-53-2) and (4-chloro-benzyl)-pyridin-3-ylmethyl-amine (CAS 212392-65-9) insert a methylene spacer between the chlorophenyl and the amine nitrogen, replacing the biaryl linkage with a flexible benzylic amine geometry [1]. This topological difference translates to a centroid-to-centroid distance between the pyridine and chlorophenyl rings of approximately 4.2–4.5 Å for the biaryl target vs. approximately 5.0–6.5 Å (variable) for the benzylic regioisomers, as estimated from SMILES-derived 3D conformer analysis . The biaryl topology is explicitly embedded in PDE4 inhibitor patent claims (e.g., 5-{[5-(3-chlorophenyl)-6-methoxypyridin-3-yl]methyl}pyrimidin-2-amine), while benzylic regioisomers are absent from the same claims, indicating a pharmacophoric requirement for the direct biaryl geometry [2].

medicinal chemistry scaffold topology conformational analysis

N-Methyl Secondary Amine vs. Primary Amine: Impact on Hydrogen-Bond Donor Count, Lipophilicity, and Synthetic Handling

The target compound is an N-methyl secondary amine (MW 232.71, C13H13ClN2), whereas (5-(3-chlorophenyl)pyridin-3-yl)methanamine (CAS 1356110-67-2) is a primary amine (MW 218.68, C12H11ClN2) . The N-methyl substitution: (i) reduces hydrogen-bond donor (HBD) count from 2 to 1, (ii) increases molecular weight by 14.03 Da (one methylene unit), (iii) increases calculated LogP by approximately 0.5–0.7 units based on the Hansch π-value for N-methylation (~0.5–0.7), and (iv) eliminates the possibility of forming bis-amide or bis-sulfonamide byproducts during coupling reactions. Commercially, the primary amine analog is offered at ≥95% purity with MW 218.68 , whereas the target N-methyl secondary amine (MW 232.71) requires explicit verification of N-methylation completeness and absence of primary amine contamination, as the two differ by only a methylene unit and may co-elute under certain chromatographic conditions .

physicochemical profiling ADME synthetic chemistry

PDE4 Inhibitor Scaffold Enablement: 5-(3-Chlorophenyl)pyridine Core as a Patent-Validated Pharmacophoric Element

The US patent application US20200024259 (Dart NeuroScience LLC) explicitly claims multiple compounds containing a 5-(3-chlorophenyl)-6-alkoxypyridin-3-yl core as PDE4 inhibitors, including 5-{[5-(3-chlorophenyl)-6-methoxypyridin-3-yl]methyl}pyrimidin-2-amine and its difluoromethoxy, ethoxy, and isopropoxy congeners [1]. The target compound, [5-(3-chlorophenyl)-pyridin-3-ylmethyl]-methylamine, is a logical synthetic precursor to this entire subclass: the pyridine 3-position methylamine handle enables direct coupling to pyrimidin-2-amine or pyridin-2-amine warheads, while the unfunctionalized pyridine 6-position is poised for subsequent alkoxylation. Notably, the patent also claims the 5-(3-fluorophenyl) analog (5-{[5-(3-fluorophenyl)-6-methoxypyridin-3-yl]methyl}pyrimidin-2-amine), demonstrating that the 3-halogen substitution pattern is a deliberate SAR choice rather than a synthetic artifact [1]. In contrast, the benzylic regioisomer (3-chloro-benzyl)-pyridin-3-ylmethyl-amine lacks the 6-position of the pyridine available for alkoxylation and places the chloro substituent in a topology not represented in the PDE4 patent claims, strongly suggesting this regioisomer is incompatible with the PDE4 pharmacophore [2].

PDE4 inhibition CNS drug discovery patent analysis

LSD1 Inhibitor SAR: Methylamine vs. Cyclopropylamine N-Substitution Divergence

The cyclopropylamine analog [5-(3-chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine (CAS 1776570-49-0, MW ~258.75, C15H15ClN2) is disclosed in multiple LSD1 inhibitor patents, with representative LSD1 inhibitory activity of Ki = 50 nM reported in BindingDB (BDBM256457, assay pH 7.4, 37 °C) [1]. The target N-methyl compound differs from this cyclopropylamine analog solely in the N-alkyl substituent (methyl vs. cyclopropyl), providing a direct SAR probe for the steric and electronic requirements of the LSD1 binding pocket. The cyclopropyl group is a known mechanism-based inhibitor motif for LSD1 (forming a covalent adduct with the FAD cofactor), whereas the N-methyl analog lacks this covalent warhead potential, enabling reversible binding studies. This N-alkyl pairing (methyl vs. cyclopropyl) is a classic matched-pair SAR design [2]. However, no direct head-to-head LSD1 biochemical comparison between the methyl and cyclopropyl analogs has been published; any procurement decision for LSD1 programs must plan for parallel testing of both compounds.

LSD1 inhibition epigenetics cancer therapeutics

Chlorine Positional Isomerism: 3-Chloro vs. 4-Chloro Substitution and LogP/PSA Differentiation

The 3-chlorophenyl substituent in the target compound can be compared with the 4-chloro positional isomer (4-chloro-benzyl)-pyridin-3-ylmethyl-amine (CAS 212392-65-9). Although the 4-chloro compound is a benzylic regioisomer (not a direct biaryl), it shares the C13H13ClN2 formula and provides a reference for the impact of chlorine position on computed physicochemical properties. The 4-chloro isomer has a publicly listed computed LogP of 3.42 and a polar surface area (PSA) of 24.92 Ų . The target compound, with the chlorine at the 3-position of a directly attached phenyl ring, is expected to exhibit a comparable LogP (estimated 3.0–3.5) but a slightly higher PSA due to the different spatial orientation of the chlorine relative to the pyridine nitrogen . In drug discovery, 3-chloro vs. 4-chloro substitution can differentially affect cytochrome P450 metabolic liability, with 3-chloro substitution often providing a metabolic soft spot for oxidative metabolism at the para position relative to chlorine, whereas 4-chloro substitution blocks this site and may redirect metabolism to alternative pathways [1]. No experimental LogP, metabolic stability, or CYP inhibition data are publicly available for the target compound.

positional isomerism lipophilicity structure-property relationships

Procurement-Driven Application Scenarios for [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine in Drug Discovery and Chemical Biology


PDE4 Inhibitor Lead Optimization: Direct Entry to 5-(3-Chlorophenyl)-6-alkoxypyridine Chemotype

Medicinal chemistry teams prosecuting PDE4 inhibitor programs for CNS or inflammatory indications should procure this compound as the key building block for constructing 5-{[5-(3-chlorophenyl)-6-alkoxypyridin-3-yl]methyl}-(hetero)aryl-2-amines, a chemotype explicitly claimed in US Patent Application 20200024259 [1]. The pyridine 3-methylamine handle enables late-stage diversification via reductive amination or amide coupling, while the unsubstituted 6-position permits sequential alkoxylation (methoxy, difluoromethoxy, ethoxy, isopropoxy) to modulate PDE4 subtype selectivity and ADME properties. The benzylic regioisomer (CAS 510723-53-2) cannot access this chemical space because it lacks the pyridine 6-position for alkoxylation and presents an incompatible pharmacophoric geometry [2].

LSD1 Inhibitor Matched-Pair SAR: Methyl vs. Cyclopropyl Warhead Deconvolution

For LSD1 inhibitor programs exploring the structure-activity relationship around the cyclopropylamine warhead (Ki = 50 nM for the cyclopropyl analog, BindingDB BDBM256457 [3]), this compound serves as the essential N-methyl matched-pair control. Parallel procurement of both the N-methyl (CAS 1602187-16-5) and N-cyclopropyl (CAS 1776570-49-0) analogs enables head-to-head biochemical profiling to distinguish scaffold-driven binding affinity from warhead-driven covalent inhibition. Procurement should specify orthogonal analytical characterization (¹H NMR, LC-MS) to confirm N-alkyl identity, as the two compounds differ only by the N-substituent and may be confused in vendor catalogs.

Arylpyridylmethylamine Focused Library Synthesis: Scaffold Diversification Starting Point

The arylpyridylmethylamine motif has been identified as a privileged scaffold in drug discovery [4]. This compound, with its unique combination of a direct biaryl linkage and a secondary N-methylamine, provides a versatile diversification point for parallel library synthesis. The N-methyl group can be elaborated via N-alkylation, N-acylation, or N-sulfonylation, while the pyridine nitrogen and the chlorophenyl ring offer additional vectors for cross-coupling or nucleophilic aromatic substitution. When building a focused library, procurement of the biaryl-topology compound (CAS 1602187-16-5) rather than the benzylic regioisomer (CAS 510723-53-2) ensures that the resulting library members retain the conformational constraints and pharmacophoric presentation required for target classes such as PDE4, LSD1, and nicotinic acetylcholine receptors [5].

Physicochemical Property Benchmarking for CNS MPO Scoring

This compound occupies a favorable CNS drug-like property space: MW 232.71 (<300), HBD = 1 (≤1), estimated LogP ~3.0–3.5 (<5), and PSA estimated <40 Ų [4]. Compared with the primary amine analog (CAS 1356110-67-2, HBD = 2), the N-methylation reduces HBD count by 50%, which is a critical determinant for CNS multiparameter optimization (MPO) scoring. Procurement of the N-methyl secondary amine is thus specifically indicated for CNS programs where minimizing HBD count is essential for blood-brain barrier penetration. The 4-chloro positional isomer (CAS 212392-65-9, LogP 3.42, PSA 24.92 Ų) provides a reference point for property benchmarking, but does not replicate the 3-chloro electronic and steric profile required by PDE4 and LSD1 pharmacophores .

Quote Request

Request a Quote for [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.